molecular formula C11H23ClN2O2 B1272279 trans-N-Boc-1,4-cyclohexanediamine hydrochloride CAS No. 946002-43-3

trans-N-Boc-1,4-cyclohexanediamine hydrochloride

Cat. No.: B1272279
CAS No.: 946002-43-3
M. Wt: 250.76 g/mol
InChI Key: OYMZHXKUCQETTB-UHFFFAOYSA-N
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Description

trans-N-Boc-1,4-cyclohexanediamine hydrochloride: is a chemical compound with the molecular formula C11H23ClN2O2 . It is commonly used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a tert-butyl carbamate (Boc) protecting group attached to the 4-amino group of cyclohexane, and it exists as a hydrochloride salt .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-N-Boc-1,4-cyclohexanediamine hydrochloride typically involves the reaction of trans-1,4-diaminocyclohexane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and reaction time. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: trans-N-Boc-1,4-cyclohexanediamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: trans-N-Boc-1,4-cyclohexanediamine hydrochloride is unique due to its Boc protecting group, which provides stability and selectivity in reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

tert-butyl N-(4-aminocyclohexyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMZHXKUCQETTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373209
Record name tert-Butyl (4-aminocyclohexyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946002-43-3
Record name tert-Butyl (4-aminocyclohexyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-t-Butyloxycarbonyl-1,4-trans-diaminocyclohexane hydrochloride
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